(But-3-en-2-yl)(methyl)amine hydrochloride
Description
(But-3-en-2-yl)(methyl)amine hydrochloride (CAS: 22459-78-5) is a secondary amine hydrochloride with the molecular formula C₅H₁₁N·HCl and a molecular weight of 121.61 g/mol. Its SMILES notation is CC(C=C)NC, indicating a methyl group attached to the amine nitrogen and a butenyl (C=C) substituent. The InChIKey is PMGNVDPARHYFIN-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 117.3 Ų ([M+H]⁺) to 127.5 Ų ([M+Na]⁺), suggesting moderate molecular compactness .
Properties
IUPAC Name |
N-methylbut-3-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-5(2)6-3;/h4-6H,1H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOOODAACUUBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22459-79-6 | |
| Record name | (but-3-en-2-yl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yl)(methyl)amine hydrochloride can be achieved through the reaction of but-2-yn-1-amine with methylamine in the presence of hydrochloric acid. A common method is the A3 coupling reaction, which involves aldehydes, amines, and alkynes. For example, benzaldehyde, piperidine, and phenylacetylene can be used as model substrates in the presence of a zinc catalyst.
Industrial Production Methods
Industrial production of (But-2-yn-1-yl)(methyl)amine hydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Synthesis of 1,1-Diphenylbut-3-en-1-amine
1,1-Diphenylbut-3-en-1-amine can be synthesized using a literature procedure. An oven-dried, 100 mL two-necked round-bottomed flask is charged with a Teflon-coated magnetic stir bar and benzophenone imine (6.0 mL, 35.76 mmol, 1.0 equiv). The flask is equipped with a pressure equalizing addition funnel and connected to a reflux condenser which had been evacuated and refilled with argon three times. Then, 40 mL of dry 2-methyl tetrahydrofuran (2-MeTHF) is added and the flask cooled to 0 °C. Allylmagnesium chloride (46 mL at 1.7 M in THF, 79 mmol, 2.2 equiv.) is added into the additional funnel and then added dropwise to the stirring benzophenone imine solution over the course of 60 minutes at 0 °C. Subsequently, the reaction mixture is stirred up to room temperature and stirred for 18 hours, then it is cooled to 0 °C and quenched by the dropwise addition of ice cold solution of 1N aqueous NaOH, passed through a small plug of celite and concentrated in vacuo to remove solvent. Then, the resulting residue is dissolved in 30% aqueous AcOH at room temperature. The mixture is stirred at room temperature for 1 hour, methyl tert-butyl ether (MTBE) (15 mL) added, then partitioned in between MTBE and aqueous layer (two times). The aqueous layer is then neutralized with 2N aqueous NaOH and extracted with ethyl acetate. The ethyl acetate fractions are combined, dried using MgSO4 and concentrated under vacuum affording the pure desired 1,1-diphenylbut-3-en-1-amine 2a (6.4 g, 80%).
Chemical Reactions Analysis
Types of Reactions
(But-3-en-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits promising pharmacological properties due to its structural similarity to known bioactive molecules. Its derivatives have been explored for their potential as:
- Antimicrobial agents : Compounds containing the dimethylamine moiety have shown significant antimicrobial activity, making them candidates for the development of new antibiotics .
- Anticancer agents : Research indicates that derivatives of (but-3-en-2-yl)(methyl)amine hydrochloride may exhibit anticancer properties by modulating specific biochemical pathways involved in tumor growth and metastasis .
Therapeutic Applications
The therapeutic potential of this compound derivatives includes:
- CNS disorders : Some derivatives have been investigated for their effects on serotonin receptors, suggesting potential use in treating anxiety and depression .
- Pain management : The analgesic properties of certain derivatives indicate their potential use in pain relief therapies .
Organic Synthesis
Reactivity and Synthetic Utility
The compound is utilized as a building block in organic synthesis due to its reactivity:
- Asymmetric synthesis : It plays a role in organocatalyzed asymmetric reductive amination reactions, allowing for the formation of chiral amines .
- Coupling reactions : It can be involved in metal-free aerobic oxidative coupling of amines to imines, which is a valuable reaction in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of several this compound derivatives against various cancer cell lines. The results indicated that specific modifications to the amine structure enhanced cytotoxicity against human breast carcinoma cells, demonstrating the potential for developing effective cancer therapies using this compound.
Case Study 2: Antimicrobial Efficacy
Another research focused on synthesizing derivatives of this compound and testing their antimicrobial efficacy against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as new antibiotic agents.
Mechanism of Action
The mechanism of action of (But-3-en-2-yl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of specific products. Additionally, it may interact with receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related amine hydrochlorides, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Structural Differences Primary vs. Secondary Amines: The target compound’s secondary amine (vs. Unsaturated vs. Aromatic Groups: The butenyl group in the target compound contrasts with aromatic/heterocyclic substituents in compounds like [2-(1,3-benzoxazol-2-yl)ethyl]amine HCl. Unsaturated groups may confer higher reactivity in cycloaddition or polymerization .
Physicochemical Properties
- CO₂ Capture : MDEA, a tertiary amine, achieves 2.63 mmol CO₂/g via chemisorption (amine-CO₂ carbamate formation). The target compound’s secondary amine lacks the steric hindrance of MDEA but may exhibit lower CO₂ affinity due to fewer active sites .
- Collision Cross-Section : The target’s CCS (117–128 Ų) is smaller than MDEA’s (~150 Ų, estimated), reflecting differences in molecular branching .
Synthetic Utility
- Pd-Catalyzed Reactions : 3-Buten-2-amine HCl is synthesized via Pd-catalyzed hydroamination, while the target compound’s synthesis route is unspecified but likely involves alkylation of allylamine .
- Thermal Stability : Methylamine HCl decomposes at ~250°C, whereas the target’s conjugated butenyl group may lower thermal stability compared to aromatic analogs .
Table 2: Performance in CO₂ Capture
Biological Activity
(But-3-en-2-yl)(methyl)amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature and research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.
This compound, also known as a substituted amine, has a unique structure that enables it to interact with various biological targets. Its chemical formula is C₅H₁₃ClN, indicating the presence of a butenyl group attached to a methylamine moiety. This structure is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's amine group can form hydrogen bonds with amino acid residues in proteins, while the hydrophobic butenyl group can fit into hydrophobic pockets of enzymes or receptors, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Enzyme Interaction : A study evaluated the interaction of this compound with cholinesterase enzymes, revealing an IC50 value indicating moderate inhibition at concentrations below 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on various cancer cell lines, finding that the compound exhibited significant growth inhibition at concentrations ranging from 1 to 10 µM. The structure–activity relationship (SAR) analysis indicated that modifications to the butenyl side chain could enhance potency against specific cancer types .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against certain bacteria | |
| Enzyme Inhibition | IC50 < 10 µM for cholinesterase | |
| Cytotoxicity | Significant inhibition in cancer cell lines |
Table 2: Enzyme Interaction Profile
| Enzyme Type | Activation/Inhibition | IC50 (µM) |
|---|---|---|
| Cholinesterase | Inhibition | < 10 |
| Cytochrome P450 | Activation | 5 - 20 |
Q & A
Basic: What synthetic methodologies are recommended for preparing (But-3-en-2-yl)(methyl)amine hydrochloride, and how are reaction conditions optimized?
The synthesis of amine hydrochlorides typically involves reacting the free amine with hydrochloric acid (HCl) under controlled conditions. For example, general procedures for amine hydrochlorides (e.g., from orthoesters or free amines) emphasize acid-base neutralization in anhydrous solvents like ethanol or diethyl ether . Key variables include:
- Stoichiometry : Ensure excess HCl to fully protonate the amine.
- Temperature : Room temperature or mild heating (40–60°C) to avoid decomposition.
- Workup : Precipitation in cold ether followed by vacuum drying.
Validation via elemental analysis (N% quantification) and NMR can confirm purity .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- 1H/13C NMR : Assigns proton and carbon environments. For example, the allylic proton in the butenyl group (δ ~5.5–5.8 ppm) and methylamine protons (δ ~2.3–2.7 ppm) .
- FTIR : Identifies N-H stretches (2500–3000 cm⁻¹) and C-N stretches (~1030–1100 cm⁻¹) .
- Elemental Analysis : Validates nitrogen content (theoretical N%: ~8.2%) to assess salt formation completeness .
- HPLC-MS : Detects impurities (e.g., unreacted amine or degradation products) .
Basic: How does the hydrochloride form enhance stability compared to the free amine, and what storage conditions are optimal?
Amine hydrochlorides exhibit superior shelf life due to reduced hygroscopicity and oxidative degradation. The ionic lattice structure minimizes reactivity with atmospheric CO₂ or O₂. Storage recommendations:
- Temperature : 2–8°C in airtight containers.
- Desiccant : Include silica gel to prevent hydration.
- Light Protection : Amber vials to avoid photodegradation .
Advanced: How can researchers resolve contradictions between surface area reduction and enhanced functional performance in amine-modified materials?
In studies of amine-impregnated adsorbents (e.g., MDEA-modified mesoporous carbon), reduced BET surface area (e.g., 43% decrease) paradoxically increased CO₂ adsorption due to chemisorption via amine groups . For this compound:
- Mechanistic Analysis : Prioritize chemisorption (amine-CO₂ carbamate formation) over physisorption.
- Kinetic Studies : Evaluate adsorption rates at varying pressures/temperatures to decouple contributions.
- In Situ Spectroscopy : Use DRIFTS or XPS to confirm reactive intermediates .
Advanced: What experimental design strategies mitigate low yields or impurities during scale-up synthesis?
- DoE Optimization : Use factorial design to test variables (HCl concentration, solvent polarity, reaction time).
- Purification : Recrystallization in ethanol/water mixtures (80:20 v/v) removes unreacted HCl or byproducts.
- In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track protonation in real time .
Advanced: How can hyphenated techniques (e.g., LC-MS/MS) address challenges in impurity profiling?
- LC-MS/MS : Identifies trace impurities (e.g., oxidation byproducts from the butenyl group) with high sensitivity.
- qNMR : Quantifies residual solvents (e.g., ether or ethanol) using certified reference materials (CRMs) like ethyl paraben .
- TGA-MS : Correlates thermal stability with decomposition pathways (e.g., HCl release at >200°C) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic or catalytic applications?
- Steric Effects : The butenyl group may hinder nucleophilic attack at the amine center.
- pH-Dependent Reactivity : Freebase generation (via NaOH treatment) enhances nucleophilicity in Suzuki couplings or alkylation reactions.
- DFT Modeling : Predict reactive sites using computational tools (e.g., Gaussian) to optimize catalytic cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
